C13-113-tetra-tail

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H119N3O4 |

|---|---|

Molecular Weight |

910.6 g/mol |

IUPAC Name |

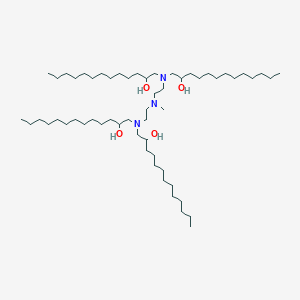

1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol |

InChI |

InChI=1S/C57H119N3O4/c1-6-10-14-18-22-26-30-34-38-42-54(61)50-59(51-55(62)43-39-35-31-27-23-19-15-11-7-2)48-46-58(5)47-49-60(52-56(63)44-40-36-32-28-24-20-16-12-8-3)53-57(64)45-41-37-33-29-25-21-17-13-9-4/h54-57,61-64H,6-53H2,1-5H3 |

InChI Key |

NSNDCWPYKQEFCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to C13-113-tetra-tail: A Novel Ionizable Lipid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13-113-tetra-tail is a novel, synthetic ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic payloads. Its unique chemical structure, featuring four hydrophobic carbon-13 tails, a polar amino alcohol head group, and a tertiary amine linker, facilitates the efficient encapsulation and intracellular delivery of anionic molecules such as siRNA, mRNA, and proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its performance characteristics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this promising delivery vehicle in their work.

Introduction

The development of effective and safe delivery systems is paramount to the success of nucleic acid-based therapeutics and other macromolecular drugs. Lipid nanoparticles (LNPs) have proven to be a leading platform for this purpose, offering protection of the payload from degradation, improved pharmacokinetics, and targeted delivery. The properties of LNPs are largely dictated by their composition, with the ionizable lipid being a key determinant of their efficacy. This compound (CAS: 1381861-97-7) is an ionizable lipid designed for robust in vitro and in vivo delivery.[1][2] Its structure is optimized for efficient encapsulation of anionic substrates and subsequent release within the target cell. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in LNP formulations.

| Property | Value | Reference |

| Chemical Formula | C57H119N3O4 | [2] |

| Molecular Weight | 910.60 g/mol | [2] |

| CAS Number | 1381861-97-7 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Mechanism of Action

The therapeutic efficacy of payloads delivered by this compound-containing LNPs is contingent on a series of cellular events, from initial uptake to the release of the cargo into the cytoplasm. This process can be broken down into several key stages:

Cellular Uptake

LNPs formulated with this compound are primarily internalized by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface characteristics of the LNP. Common pathways include clathrin-mediated endocytosis and macropinocytosis. The relatively neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with the cell membrane, promoting receptor-mediated uptake.

Endosomal Escape

Following endocytosis, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH 5.0-6.0) is crucial for the mechanism of action of this compound. The tertiary amine linker of the lipid becomes protonated at this lower pH, leading to a net positive charge. This charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated payload into the cytoplasm. This "proton sponge" effect is a hallmark of effective ionizable lipids.

The proposed signaling pathway for LNP uptake and endosomal escape is depicted below:

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this compound in research settings. The following sections provide generalized protocols for LNP formulation and in vitro transfection.

LNP Formulation (Microfluidic Mixing)

This protocol describes a standard method for formulating LNPs containing this compound using a microfluidic mixing device.

Materials:

-

This compound

-

Helper lipids (e.g., DOPE, Cholesterol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Payload (siRNA, mRNA, etc.)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and cartridges

-

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).

-

Prepare Payload Solution: Dissolve the payload (e.g., mRNA) in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Set the flow rates of the lipid and payload solutions on the microfluidic device (e.g., a 3:1 aqueous:ethanolic flow rate ratio).

-

LNP Formation: Pump the two solutions through the microfluidic cartridge to induce nanoprecipitation and LNP self-assembly.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated payload.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with this compound LNPs.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Cell culture medium

-

This compound LNPs encapsulating the payload (e.g., GFP mRNA)

-

Multi-well cell culture plates

-

Assay reagents (e.g., for measuring gene expression or cell viability)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

LNP Treatment: Dilute the LNP stock solution in cell culture medium to the desired final concentration.

-

Transfection: Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Analysis: Analyze the cells for the desired outcome, such as protein expression (for mRNA delivery) or gene knockdown (for siRNA delivery).

Performance Data

While specific quantitative data for this compound from peer-reviewed publications is not yet widely available, its intended application is for the efficient delivery of anionic substrates. The performance of LNPs is typically evaluated based on several key parameters:

| Parameter | Description | Typical Measurement |

| Particle Size | Affects cellular uptake and biodistribution. | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | A measure of the size distribution of the LNPs. | DLS |

| Zeta Potential | Indicates the surface charge of the LNPs. | Laser Doppler Velocimetry |

| Encapsulation Efficiency | The percentage of the payload that is successfully encapsulated within the LNPs. | RiboGreen assay (for RNA) |

| In Vitro Efficacy | The ability of the LNPs to deliver the payload and elicit a biological response in cultured cells. | Reporter gene expression, RT-qPCR |

| In Vivo Efficacy | The ability of the LNPs to deliver the payload and elicit a biological response in a living organism. | IVIS imaging, ELISA, etc. |

It is anticipated that this compound will demonstrate high encapsulation efficiencies and potent in vitro and in vivo activity, in line with other advanced ionizable lipids. A recent publication has cited the use of this compound for the LNP-mediated delivery of CRISPR-Cas13a for the control of bacterial infections, suggesting its efficacy in complex biological systems.

Conclusion

This compound represents a promising addition to the toolbox of materials available for the formulation of lipid nanoparticles. Its rational design, incorporating four hydrophobic tails and an ionizable headgroup, is geared towards efficient nucleic acid encapsulation and pH-responsive endosomal escape. While further studies are needed to fully elucidate its performance characteristics across a range of applications, the information available to date suggests that this compound has the potential to be a valuable tool for researchers and drug developers working on advanced therapeutic delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a starting point for the successful implementation of this novel ionizable lipid.

References

The Emergence of Multi-Tailed Ionizable Lipids in RNA Delivery: A Technical Overview of C13-113-tetra-tail

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as the frontrunners. Central to the success of LNPs is the ionizable lipid, a component meticulously engineered to navigate the complex biological milieu and facilitate the release of RNA cargo into the cytoplasm. This technical guide delves into the fundamental properties of a novel, multi-tailed ionizable lipid, C13-113-tetra-tail. While specific data for this exact lipid is emerging, this paper will synthesize current knowledge on multi-tailed and C13-chain lipids to provide a comprehensive overview of its expected characteristics and performance. The principles outlined herein are drawn from extensive research on analogous lipidoid structures and are intended to guide researchers in the development and application of next-generation RNA delivery vehicles.

Ionizable lipids are critical for the efficacy of LNP-based RNA therapeutics, playing a pivotal role in both the encapsulation of RNA and its subsequent escape from the endosome.[1][2] The structure of the ionizable lipid, particularly its hydrophobic tails, significantly influences the physicochemical properties and biological activity of the LNP formulation.[1][3] The "tetra-tail" architecture, as its name suggests, features four hydrophobic chains, a design principle that has been shown to enhance the fusogenicity of LNPs and promote endosomal escape.[1] The "C13" designation refers to the length of these alkyl chains, a parameter that critically modulates the potency and biodistribution of the delivery system.

This whitepaper will explore the synthesis, characterization, and application of this compound, providing a framework for its evaluation as a potent vehicle for siRNA and mRNA delivery.

Core Properties and Characterization

The rational design of ionizable lipids focuses on optimizing the balance between efficacy and safety. The multi-tail design is hypothesized to create a more cone-shaped molecular geometry, which can induce instability in the endosomal membrane, leading to more efficient cargo release.

Physicochemical Properties

The fundamental properties of an ionizable lipid and its corresponding LNP formulation are critical determinants of its in vivo performance. Key parameters include the lipid's pKa, the size and polydispersity index (PDI) of the formulated LNPs, and the efficiency of RNA encapsulation.

| Parameter | Expected Value/Range | Significance |

| pKa | 6.0 - 6.8 | The apparent pKa of the LNP is crucial for its function. A pKa in this range ensures that the lipid is relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions and toxicity, while becoming protonated in the acidic environment of the endosome (pH 5.0-6.5), which is essential for endosomal escape. |

| Molecular Weight | ~700-900 g/mol | The molecular weight influences the lipid's packing within the LNP and its overall contribution to the nanoparticle's properties. The provided data for a C13-113-tri-tail lipid shows a molecular weight of 712.25 g/mol , suggesting a similar range for the tetra-tail variant. |

| LNP Size | 80 - 150 nm | The size of the LNPs is a critical factor for their biodistribution. Particles within this range are generally small enough to avoid rapid clearance by the mononuclear phagocyte system and can extravasate through the fenestrated endothelium of the liver. |

| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a homogenous population of nanoparticles, which is essential for consistent in vivo performance and is a key quality attribute for clinical translation. |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency ensures that a maximal amount of the RNA therapeutic is protected within the LNP and delivered to the target tissue. |

The Influence of the Tetra-Tail Structure

The presence of four hydrophobic tails is a distinguishing feature of this compound. This structural motif is expected to confer several advantageous properties:

-

Enhanced Fusogenicity: The increased cross-sectional area of the hydrophobic domain in tetra-tail lipids can lead to a higher propensity for the LNP to fuse with the endosomal membrane, a critical step for cytoplasmic delivery of RNA.

-

Improved Potency: Studies on multi-tail ionizable lipids have demonstrated superior in vivo efficacy compared to their two-tailed counterparts. This is attributed to more efficient endosomal escape.

-

Modulation of LNP Stability: The packing of the lipid tails within the LNP core can influence its stability. The branched nature of a tetra-tail structure may enhance the structural integrity of the nanoparticle.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel ionizable lipids. Below are methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating RNA are typically formulated using a rapid mixing technique, such as microfluidics, to ensure controlled and reproducible self-assembly.

Materials:

-

This compound ionizable lipid

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

RNA (siRNA or mRNA)

-

Ethanol

-

Citrate Buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of RNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing system with the lipid-ethanol solution and the RNA-aqueous solution in separate inlet streams.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two streams induces a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated RNA.

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Characterize the formulated LNPs for size, PDI, and encapsulation efficiency.

Determination of LNP pKa using TNS Assay

The 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) assay is a common method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

Materials:

-

LNP formulation

-

TNS solution

-

A series of buffers with pH values ranging from 3 to 10

-

Fluorometer

Protocol:

-

Dilute the LNP suspension in the series of pH buffers.

-

Add TNS to each diluted LNP sample.

-

Incubate the samples for a short period.

-

Measure the fluorescence intensity of each sample at an excitation wavelength of 321 nm and an emission wavelength of 445 nm.

-

As the pH decreases, the ionizable lipid becomes protonated, leading to a more hydrophobic LNP surface and increased TNS fluorescence.

-

Plot the fluorescence intensity against the pH.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, typically by fitting the data to a sigmoidal curve.

Visualizing Key Processes

To better understand the mechanisms and workflows associated with this compound, the following diagrams illustrate the LNP formulation process and the proposed mechanism of endosomal escape.

Caption: Workflow for the formulation of this compound LNPs using microfluidics.

References

- 1. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

C13-113-tetra-tail for beginners in lipid nanoparticle formulation

An In-Depth Technical Guide on Tetra-Tail Ionizable Lipids for Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetra-Tail Ionizable Lipids in LNP Formulation

Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading delivery platform for mRNA therapeutics.[1][2][3] The structure of an ionizable lipid typically consists of a hydrophilic head group, a linker, and hydrophobic tails. The number and length of these hydrophobic tails significantly influence the efficacy of LNP-mediated mRNA delivery.[1] Recent studies suggest that ionizable lipids with multiple tails, such as tetra-tail lipids, can enhance the stability and transfection efficiency of LNPs.[1] These lipids are designed to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.

The "C13" designation in a lipid name typically refers to the length of the carbon chains in the hydrophobic tails. While specific data for a "C13-113-tetra-tail" is unavailable, this guide will focus on the principles and techniques applicable to the formulation and characterization of LNPs using a generic tetra-tail ionizable lipid with C13 tails.

A hypothetical structure of a tetra-tail ionizable lipid is presented below. The central amine group constitutes the ionizable head, connected to four hydrophobic tails.

Experimental Protocol: LNP Formulation with a Tetra-Tail Ionizable Lipid

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing method, which is a standard and reproducible technique.

Materials

-

Tetra-tail ionizable lipid (e.g., a C13-tetra-tail analog)

-

Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding a reporter protein like luciferase)

-

Ethanol (RNase-free)

-

Citrate buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO)

Stock Solution Preparation

-

Lipid Stock Solution (in Ethanol): Prepare a stock solution of the lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The total lipid concentration should be between 10-25 mg/mL.

-

mRNA Stock Solution (in Citrate Buffer): Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

LNP Formulation using Microfluidics

The following workflow illustrates the microfluidic-based LNP formulation process.

References

- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of C13-113-tetra-tail for Drug Delivery

Disclaimer: Publicly available research specifically detailing the in vitro and in vivo performance, as well as optimized experimental protocols for C13-113-tetra-tail, is limited. Therefore, this guide synthesizes foundational knowledge of this compound with data and methodologies from closely related and structurally similar ionizable lipids, particularly those with C12 and C13 alkyl tails, to provide a comprehensive and practical resource for researchers.

Introduction to this compound

This compound is an ionizable lipid that has garnered interest within the drug development community for its potential as a key component of lipid nanoparticles (LNPs). These LNPs are instrumental in the delivery of various therapeutic payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), and proteins. Structurally, this compound is characterized by a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails. This unique architecture allows for the efficient encapsulation of anionic substrates and facilitates their delivery into target cells.

The ionizable nature of this compound is central to its function. At physiological pH, the lipid remains largely neutral, minimizing potential toxicity and non-specific interactions in the bloodstream. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine becomes protonated. This charge switch is crucial for the endosomal escape of the payload, a critical step for the therapeutic to reach its cytosolic target.

Physicochemical Properties

The physicochemical properties of this compound and the LNPs formulated with it are critical determinants of its efficacy and safety. While specific data for this compound is not extensively published, the following table summarizes typical characteristics of LNPs formulated with similar multi-tailed ionizable lipids.

| Property | Typical Value/Range | Significance |

| CAS Number | 1381861-97-7 | Unique chemical identifier. |

| Molecular Formula | C₅₇H₁₁₉N₃O₄ | Defines the elemental composition. |

| Molecular Weight | 910.60 g/mol | Influences formulation calculations. |

| LNP Size (Hydrodynamic Diameter) | 80 - 150 nm | Affects biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates the uniformity of LNP size. |

| Zeta Potential | Neutral to slightly negative at pH 7.4 | Minimizes non-specific interactions in circulation. |

| mRNA Encapsulation Efficiency | > 85% | High encapsulation protects the payload and maximizes delivery. |

| pKa | 6.2 - 6.5 | Optimal for endosomal escape; balances neutrality in blood and positive charge in endosomes. |

Mechanism of Action: LNP-Mediated mRNA Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm of target cells by this compound-containing LNPs involves several key steps, culminating in the critical process of endosomal escape.

Caption: LNP-mediated mRNA delivery pathway.

The process begins with the LNP circulating in the bloodstream at a neutral pH. Upon reaching target tissues, the LNPs are taken up by cells through endocytosis. As the endosome matures, its internal pH drops, leading to the protonation of the ionizable lipid this compound. This positive charge facilitates interaction with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein.

Experimental Protocols

The following are detailed methodologies for key experiments involving the formulation and testing of LNPs containing this compound. These protocols are based on established methods for similar ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid and reproducible mixing.

Caption: LNP formulation workflow.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)

-

mRNA (e.g., encoding a reporter protein like Luciferase)

-

Ethanol (anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA Solution: Dissolve the mRNA in the citrate buffer.

-

Microfluidic Mixing: Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate on the microfluidic device.

-

LNP Formation: The rapid mixing of the two solutions leads to the self-assembly of LNPs with encapsulated mRNA.

-

Purification: Dialyze the resulting LNP solution against PBS to remove ethanol and unencapsulated mRNA.

-

Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

-

Characterization: Characterize the LNPs for size, PDI, zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection of Cultured Cells

This protocol outlines the procedure for assessing the transfection efficiency of the formulated LNPs in a relevant cell line.

Materials:

-

LNP-mRNA formulation

-

Cultured cells (e.g., HEK293T or HepG2)

-

Complete cell culture medium

-

Assay reagent for reporter protein (e.g., Luciferase assay substrate)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

LNP Treatment: Dilute the LNP-mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentration per well. Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

-

Quantification of Protein Expression: Lyse the cells and measure the expression of the reporter protein using the appropriate assay.

In Vivo mRNA Delivery in a Murine Model

This protocol describes the evaluation of LNP-mediated mRNA delivery and protein expression in mice.

Materials:

-

LNP-mRNA formulation

-

Mice (e.g., C57BL/6)

-

Anesthetic

-

In vivo imaging system (for luciferase reporter)

-

Blood collection supplies

-

Tissue homogenization buffer

Procedure:

-

Administration: Administer the LNP-mRNA formulation to mice via a desired route (e.g., intravenous tail vein injection).

-

In Vivo Imaging: At a specified time point post-injection (e.g., 6 hours), anesthetize the mice and administer the substrate for the reporter protein (e.g., D-luciferin for luciferase). Image the bioluminescence using an in vivo imaging system.

-

Ex Vivo Analysis: After imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.). Image the organs ex vivo to quantify reporter protein expression in specific tissues.

-

Biodistribution (Optional): To determine the biodistribution of the LNPs, a fluorescently labeled lipid can be incorporated into the formulation. Organs can then be homogenized and the fluorescence quantified.

Quantitative Data

The following tables summarize representative quantitative data for LNPs formulated with ionizable lipids structurally similar to this compound.

Table 1: In Vitro Transfection Efficiency

| Cell Line | Reporter mRNA | mRNA Dose | Protein Expression (Relative Light Units) |

| HEK293T | Luciferase | 100 ng/well | 1.5 x 10⁶ |

| HepG2 | Luciferase | 100 ng/well | 8.7 x 10⁵ |

Table 2: In Vivo Luciferase Expression in Mice (6 hours post-IV injection)

| Organ | Luciferase Expression (photons/sec) |

| Liver | 1.2 x 10⁹ |

| Spleen | 3.5 x 10⁷ |

| Lungs | 1.1 x 10⁷ |

Conclusion and Future Directions

This compound represents a promising ionizable lipid for the development of effective LNP-based drug delivery systems. Its multi-tail structure is designed to enhance the fusogenicity of the LNPs, potentially leading to improved endosomal escape and higher transfection efficiencies. The methodologies and representative data presented in this guide provide a solid foundation for researchers to begin their own investigations into this and similar ionizable lipids.

Future research should focus on a number of key areas:

-

Direct Characterization: A thorough characterization of LNPs specifically formulated with this compound is needed to confirm its physicochemical properties and performance.

-

Structure-Activity Relationship Studies: Systematic modifications to the headgroup, linker, and tail regions of this compound could lead to the development of even more potent and safer delivery vehicles.

-

Payload Diversity: While much of the focus is on mRNA, the utility of this compound for delivering other payloads such as siRNA, pDNA, and proteins should be explored.

-

Targeted Delivery: The incorporation of targeting ligands onto the surface of this compound-containing LNPs could enable tissue-specific delivery, enhancing efficacy and reducing off-target effects.

By addressing these research questions, the full potential of this compound and the next generation of ionizable lipids can be realized, paving the way for new and improved therapies for a wide range of diseases.

The Structure-Activity Relationship of Tetra-Tail Ionizable Lipids: A Technical Guide Focused on C13 Analogs for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetra-tail ionizable lipids, with a specific focus on hypothetical C13-tail analogs, for the delivery of nucleic acid therapeutics such as mRNA and siRNA. While a specific entity denoted "C13-113-tetra-tail" is not prominently documented in publicly available literature, this guide synthesizes data from analogous multi-tailed lipidoid structures to project the properties and performance of such a molecule. The principles and experimental data herein are extrapolated from studies on closely related ionizable lipids to provide a predictive framework for the rational design of novel delivery vectors.

Introduction to Tetra-Tail Ionizable Lipids in LNP-mediated Delivery

Ionizable lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations for the delivery of nucleic acids. Their key feature is a pKa that allows for a positive charge in the acidic environment of the endosome, facilitating endosomal escape, while remaining near-neutral at physiological pH to enhance stability and reduce toxicity. The structure of the ionizable lipid, particularly its hydrophobic tails, plays a critical role in the efficacy of the LNP. Increasing the number of lipid tails from the conventional two to three or four has been shown to improve the delivery efficiency of mRNA.[1] Tetra-tail lipids are hypothesized to adopt a cone shape in the acidic endosome, which can facilitate the disruption of the endosomal membrane and promote the release of the nucleic acid cargo into the cytoplasm.[2]

The length of these carbon tails is another crucial parameter. Subtle changes in tail length can significantly impact the biodistribution and potency of LNPs. For instance, variations in tail length have been shown to shift mRNA expression from the liver to the spleen.[3][4] This guide will explore the expected impact of a C13 tail length within a tetra-tail architecture.

Quantitative Data: Structure-Activity Relationship Analysis

The following tables summarize quantitative data from studies on analogous multi-tail and varied-tail-length ionizable lipids, providing a basis for predicting the performance of a C13-tetra-tail lipid.

Table 1: Influence of Lipid Tail Number on In Vivo mRNA Delivery

| Ionizable Lipid Feature | Relative Luciferase Expression (Fold change vs. two-tail) | Primary Organ of Expression | Reference |

| Two-tail (e.g., U-06) | 1.0 | Liver | |

| Three-tail (e.g., U-29) | ~5-10 | Liver | |

| Four-tail (e.g., U-19) | >20 | Liver, with some extrahepatic expression |

Note: Data is generalized from findings on imidazole-based ionizable lipids. The exact fold change can vary based on the specific chemical structure of the headgroup and linkers.

Table 2: Effect of Ionizable Lipid Tail Length on LNP-mediated mRNA Expression

| Ionizable Lipid Tail Length | Relative Luciferase Expression in Liver (vs. C12) | Relative Luciferase Expression in Spleen (vs. C12) | Optimal mRNA Cargo Size (bases) | Reference |

| C9 | Lower | Higher | ~4500 | |

| C10 | Higher | Higher | ~1900 | |

| C12 (e.g., C12-200) | 1.0 (Benchmark) | 1.0 (Benchmark) | - | |

| C13 | Similar to C12 | Similar to C12 | ~850 | |

| C14 | Lower | Lower | - |

Note: These trends are based on a specific lipid headgroup and may vary with other chemical scaffolds.

From this data, a hypothetical C13-tetra-tail ionizable lipid is predicted to exhibit high delivery efficiency, primarily targeting the liver, and would be particularly effective for the delivery of small to medium-sized RNA molecules.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and evaluation of novel ionizable lipids.

Synthesis of a Tetra-Tail Ionizable Lipid (General Protocol)

The synthesis of multi-tail ionizable lipids can be achieved through various chemical strategies. A common approach involves the use of a central amine-containing core to which the lipid tails are attached via linkers such as esters or amides. For a tetra-tail structure, a core with four reactive sites would be utilized. The C13 lipid tails can be introduced using reagents like tridecyl aldehyde or 1-bromotridecane, depending on the chosen reaction pathway. The synthesis is typically a multi-step process involving protection and deprotection of functional groups, followed by purification using column chromatography.

LNP Formulation via Microfluidic Mixing

Materials:

-

Ionizable lipid (e.g., hypothetical C13-tetra-tail), DSPC, Cholesterol, and DMG-PEG2000 dissolved in ethanol.

-

mRNA or siRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr®).

-

Dialysis cassettes (10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Lipid Preparation: Prepare a lipid stock solution in ethanol with a molar ratio of ionizable lipid:DSPC:cholesterol:DMG-PEG2000 of 50:10:38.5:1.5.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous buffer solution into separate syringes. The solutions are mixed in the microfluidic device at a flow rate ratio of 3:1 (aqueous:organic).

-

Dialysis: The resulting LNP solution is dialyzed against sterile PBS (pH 7.4) to remove ethanol and raise the pH.

-

Sterilization: The dialyzed LNP solution is sterile-filtered through a 0.22 µm filter.

LNP Characterization

1. Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP formulation in PBS and measure the hydrodynamic diameter and PDI.

2. Zeta Potential:

-

Method: Laser Doppler Velocimetry.

-

Procedure: Measure the zeta potential of the diluted LNP formulation in PBS.

3. mRNA Encapsulation Efficiency:

-

Method: RiboGreen® assay.

-

Procedure: The fluorescence of the sample is measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100). The encapsulation efficiency is calculated based on the difference in fluorescence.

In Vitro Transfection Assay

Materials:

-

Adherent cells (e.g., HEK293T or HepG2).

-

LNP-mRNA formulation.

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

-

Transfection: Dilute the LNP-mRNA formulation in a serum-free medium and add it to the cells.

-

Incubation: Incubate the cells for 4-6 hours, then replace the medium with a complete culture medium.

-

Analysis: After 24-72 hours, analyze protein expression. For a reporter protein like luciferase, a luciferase assay is performed.

Mandatory Visualizations

LNP Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape pathway of an LNP.

Experimental Workflow for LNP Formulation and Characterization

Caption: Workflow for LNP formulation and characterization.

Logical Relationship of SAR for Ionizable Lipids

Caption: Key structural features influencing LNP properties.

References

- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Multi-Tailed Ionizable Lipids in mRNA Delivery: A Technical Overview Featuring C13-113-tetra-tail

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Central to the success of these LNPs are ionizable lipids, whose structural characteristics are critical determinants of delivery efficiency, safety, and biodistribution. Among the diverse architectures of ionizable lipids, multi-tailed lipids, particularly those with four hydrophobic tails, are gaining increasing attention for their potential to enhance the efficacy of mRNA delivery. This technical guide explores the role of these complex lipids, using the specific structure of C13-113-tetra-tail as a case study within this promising class of delivery vehicles.

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, this guide will provide an in-depth analysis of the principles governing multi-tailed ionizable lipids, drawing upon data from closely related analogues to illustrate key concepts and experimental methodologies.

The Critical Role of Ionizable Lipids in mRNA-LNP Function

Ionizable lipids are amphiphilic molecules that possess a protonatable headgroup, enabling them to be positively charged at a low pH and neutral at physiological pH. This unique property is fundamental to their function in mRNA delivery:

-

mRNA Encapsulation: In an acidic aqueous environment during LNP formulation, the positively charged headgroups of ionizable lipids interact with the negatively charged phosphate backbone of mRNA, facilitating efficient encapsulation of the genetic payload within the LNP core.

-

Endosomal Escape: Once the LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge within the LNP. This is hypothesized to promote the destabilization of the endosomal membrane, possibly through interaction with anionic lipids in the endosomal membrane, thereby facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

The structure of the ionizable lipid, particularly its hydrophobic tail region, plays a pivotal role in the overall performance of the LNP. The number, length, and branching of these tails can significantly influence the nanoparticle's stability, fusogenicity, and interaction with biological membranes.

This compound: A Structural Archetype

This compound is a cationic lipid-like compound characterized by a polar amino alcohol headgroup, a tertiary amine linker, and, most notably, four hydrophobic tails, each 13 carbons in length.[] This "tetra-tail" architecture is a departure from the more common two-tailed ionizable lipids and is thought to confer specific properties to the LNP.

Caption: Structural components of this compound.

The rationale behind incorporating four hydrophobic tails lies in modulating the geometry and packing of the lipid within the LNP. It is hypothesized that the increased number of tails can lead to a more fluid and less ordered lipid arrangement, which may enhance the fusogenicity of the LNP with the endosomal membrane, thereby improving mRNA release.

The Influence of Multiple Tails on LNP Properties and mRNA Delivery

Research into multi-tailed ionizable lipids suggests that the number and arrangement of hydrophobic tails are key determinants of delivery efficacy. Studies on libraries of ionizable lipids with varying numbers of tails have revealed several important structure-activity relationships.

Impact on LNP Formulation and Physicochemical Properties

The structure of the hydrophobic domain of an ionizable lipid directly impacts the formation and characteristics of the resulting LNPs. While specific data for this compound is unavailable, studies on other tetra-tail lipids provide valuable insights.

Table 1: Representative Physicochemical Properties of LNPs Formulated with Two- vs. Four-Tail Ionizable Lipids

| Property | Two-Tail Lipids (e.g., ALC-0315 analogues) | Four-Tail Lipids (Representative Data) |

| Particle Size (nm) | 80 - 120 | 100 - 150 |

| Polydispersity Index (PDI) | < 0.15 | < 0.2 |

| Encapsulation Efficiency (%) | > 90% | > 90% |

Note: This table presents generalized data from the field and is not specific to this compound.

Enhanced In Vivo mRNA Delivery

Screening of ionizable lipids has indicated that those with four tails can exhibit superior in vivo mRNA delivery efficiency compared to their two- and three-tailed counterparts. This enhanced performance is often attributed to improved endosomal escape.

Table 2: In Vivo Luciferase Expression in Mice Following Intravenous Administration of mRNA-LNPs Formulated with Different Ionizable Lipids (Representative Data)

| Ionizable Lipid Structure | Mean Luciferase Expression (photons/s/cm²/sr) | Fold Increase vs. Two-Tail Control |

| Two-Tail Control | 1 x 10⁸ | 1x |

| Three-Tail Analogue | 5 x 10⁸ | 5x |

| Four-Tail Analogue | 2 x 10⁹ | 20x |

Note: This table presents illustrative data from studies on multi-tail ionizable lipids to demonstrate the potential advantages of a tetra-tail structure.

The prolonged duration of mRNA expression is another potential benefit of using tetra-tail lipids. Some studies have shown that LNPs formulated with certain four-tailed lipids can lead to sustained protein expression compared to standard ionizable lipids like ALC-0315.

Experimental Protocols for Evaluating Multi-Tailed Ionizable Lipids

The assessment of novel ionizable lipids like this compound involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common and reproducible method.

Caption: Workflow for mRNA-LNP formulation.

Protocol:

-

Preparation of Solutions:

-

Prepare a lipid stock solution in ethanol containing the ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare a solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the mRNA solution into separate syringes.

-

Set the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) and total flow rate on the microfluidic mixing device.

-

Initiate the mixing process to allow for the self-assembly of LNPs.

-

-

Purification and Concentration:

-

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and neutralize the particle surface.

-

The LNPs can be concentrated using centrifugal filtration devices if necessary.

-

-

Characterization:

-

Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

In Vitro Transfection Assay

This assay evaluates the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Protocol:

-

Cell Culture:

-

Plate a suitable cell line (e.g., HeLa or HEK293T cells) in a 96-well plate and allow them to adhere overnight.

-

-

LNP Treatment:

-

Prepare serial dilutions of the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO₂.

-

-

Analysis:

-

If using luciferase mRNA, lyse the cells and measure luciferase activity using a luminometer.

-

If using GFP mRNA, visualize and quantify GFP expression using fluorescence microscopy or flow cytometry.

-

In Vivo Biodistribution and Efficacy Study in Mice

This study assesses the in vivo performance of the mRNA-LNPs.

Protocol:

-

Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

-

-

Administration:

-

Administer the mRNA-LNPs (encoding a reporter like luciferase) to the mice via the desired route (e.g., intravenous injection).

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the substrate for the reporter protein (e.g., luciferin for luciferase).

-

Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.

-

-

Ex Vivo Analysis:

-

After the final imaging time point, euthanize the mice and harvest the major organs (liver, spleen, lungs, kidneys, heart).

-

Homogenize the organs and perform an ex vivo assay to quantify reporter protein expression or mRNA levels.

-

Proposed Mechanism of Action for Tetra-Tail Lipid-Mediated Delivery

The enhanced delivery efficiency of tetra-tail lipids is thought to be a result of their unique biophysical properties that influence their interaction with the endosomal membrane.

Caption: Hypothesized mechanism of LNP endosomal escape.

The four hydrophobic tails of lipids like this compound are proposed to create a more "cone-like" molecular geometry upon protonation, which can induce positive curvature strain in the lipid bilayer. This strain is believed to lower the energy barrier for the formation of non-bilayer lipid phases, such as inverted hexagonal (HII) phases, which are intermediates in membrane fusion and disruption. This facilitates the breakdown of the endosomal membrane and the release of the mRNA payload.

Conclusion and Future Directions

Multi-tailed ionizable lipids, exemplified by the structural class of this compound, represent a promising avenue for the development of next-generation mRNA delivery vehicles. The addition of multiple hydrophobic tails appears to be a viable strategy for enhancing the in vivo potency of LNPs, likely by improving their endosomal escape capabilities. While the current body of public-domain research lacks specific performance data for this compound, the general principles derived from the study of other multi-tailed lipids provide a strong rationale for their further investigation.

Future research in this area should focus on:

-

Systematic Library Synthesis and Screening: The synthesis and high-throughput screening of libraries of tetra-tail lipids with varying tail lengths, degrees of unsaturation, and linker chemistries will be crucial to fully elucidate structure-activity relationships.

-

Mechanistic Studies: Detailed biophysical studies are needed to precisely understand how the number of lipid tails affects LNP-membrane interactions and the mechanism of endosomal escape.

-

Toxicology and Safety Profiling: Comprehensive safety and toxicology studies will be essential to ensure that any new, highly potent ionizable lipids are well-tolerated for clinical applications.

By continuing to explore novel lipid architectures like that of this compound, the field of mRNA therapeutics can move closer to realizing the full potential of this transformative technology for a wide range of diseases.

References

In-Depth Technical Guide: C13-113-tetra-tail (CAS RN: 1381861-97-7) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-113-tetra-tail is a novel, ionizable lipid molecule designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of various anionic therapeutic payloads. With the CAS Registry Number 1381861-97-7, this branched-tail lipid has garnered significant interest within the drug development community for its potential in creating highly efficient non-viral vectors for nucleic acids and proteins. Its unique structure, featuring a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails, is engineered to overcome critical barriers in drug delivery, such as cellular uptake and endosomal escape.[1][2][3] This guide provides a comprehensive overview of the technical information available on this compound, including its physicochemical properties, methodologies for lipid nanoparticle formulation and characterization, and insights into its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the rational design and optimization of LNP formulations. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 1381861-97-7 | [1][4] |

| Chemical Name | 1,1',1'',1'''-(((methylazanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetrakis(tridecan-2-ol) | |

| Molecular Formula | C57H119N3O4 | |

| Molecular Weight | 910.60 g/mol | |

| Appearance | To be determined | |

| Purity | >90% (typical) | |

| Solubility | Soluble in organic solvents such as ethanol | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Experimental Protocols

The following sections detail the experimental methodologies for the formulation, characterization, and application of this compound-containing lipid nanoparticles.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (PEGylated lipid)

-

Ethanol (100%)

-

Citrate buffer (10 mM, pH 3.0)

-

Nucleic acid cargo (e.g., siRNA, mRNA)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol. The concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation (e.g., a common starting ratio is 35:16:46.5:2.5 for ionizable lipid:DOPE:cholesterol:PEG-lipid).

-

Preparation of Organic Phase: Combine the lipid stock solutions in a conical tube to create the organic phase. Dilute the lipid mixture with 100% ethanol to the final desired total lipid concentration.

-

Preparation of Aqueous Phase: Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 3.0).

-

Microfluidic Mixing: Load the organic phase and the aqueous phase into separate syringes. Set the microfluidic mixing device to the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). Initiate the mixing process.

-

Dialysis: The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

Characterization of LNPs

3.2.1 Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and PDI, which indicates the size distribution.

3.2.2 Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Measure the electrophoretic mobility to determine the surface charge (zeta potential) of the nanoparticles.

3.2.3 Nucleic Acid Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Dilute the LNP sample in a TE buffer.

-

Divide the sample into two aliquots. To one aliquot, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other aliquot remains untreated.

-

Add the RiboGreen reagent to both aliquots and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

The fluorescence of the untreated sample corresponds to the amount of unencapsulated nucleic acid. The fluorescence of the detergent-treated sample represents the total amount of nucleic acid.

-

Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100

-

In Vitro and In Vivo Gene Silencing

3.3.1 In Vitro Transfection:

-

Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere overnight.

-

Transfection: Prepare serial dilutions of the LNP-siRNA formulation in a serum-free medium. Replace the cell culture medium with the LNP-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 4-6 hours).

-

Analysis: After incubation, replace the transfection medium with a fresh complete medium. Analyze the target gene or protein expression at a suitable time point (e.g., 24-72 hours) using methods like qRT-PCR or western blotting.

3.3.2 In Vivo Administration and Analysis:

-

Animal Model: Utilize an appropriate animal model for the disease under investigation.

-

Administration: Administer the LNP-siRNA formulation via a suitable route (e.g., intravenous injection).

-

Sample Collection: At predetermined time points, collect relevant tissues or blood samples.

-

Analysis: Quantify the target mRNA or protein levels in the collected samples to determine the extent of gene silencing.

Mechanism of Action and Signaling Pathways

Ionizable lipids like this compound are crucial for the endosomal escape of the nucleic acid payload. At physiological pH, the lipid is largely neutral, but in the acidic environment of the endosome, the tertiary amine groups become protonated. This positive charge is thought to facilitate interaction with the negatively charged endosomal membrane, leading to membrane destabilization and release of the cargo into the cytoplasm.

Furthermore, recent studies have indicated that the ionizable lipid component of LNPs can act as an adjuvant, stimulating the innate immune system. This can occur through the activation of Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades.

TLR4 Signaling Pathway

The activation of TLR4 by ionizable lipids can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

Caption: TLR4 signaling initiated by ionizable lipids.

Experimental Workflow for LNP Formulation and Delivery

The overall process from LNP formulation to in vivo gene silencing can be visualized as a sequential workflow.

Caption: LNP formulation and delivery workflow.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides typical performance metrics for similar ionizable lipid-based LNPs used for siRNA delivery. These values can serve as a benchmark for researchers developing formulations with this compound.

| Parameter | Typical Value Range |

| LNP Size (Z-average) | 80 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at neutral pH) | -10 to +10 mV |

| siRNA Encapsulation Efficiency | > 90% |

| In Vivo Gene Silencing (Target Organ) | 50 - 90% knockdown |

Conclusion

This compound represents a promising ionizable lipid for the development of advanced LNP-based drug delivery systems. Its unique chemical structure is designed for efficient encapsulation of anionic payloads and effective endosomal escape. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to formulate and evaluate this compound-containing LNPs for a variety of therapeutic applications, from gene silencing to vaccine development. Further research into the specific biological interactions and signaling pathways activated by this compound will continue to refine its application and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biophysical Characteristics of C13-113-tetra-tail: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-113-tetra-tail is an ionizable lipid molecule designed for the formulation of lipid nanoparticles (LNPs)[1][2][3]. These LNPs serve as a delivery vehicle for a variety of anionic therapeutic payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), and proteins such as Cas9[1][2]. Structurally, this compound is characterized by a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails. This multi-tail structure is a key feature, as studies on similar ionizable lipids have indicated that lipids with four tails can offer superior delivery efficiency. The ionizable nature of the headgroup is critical for both the encapsulation of nucleic acids at a low pH and their subsequent release into the cytoplasm of target cells.

Core Biophysical and Chemical Properties

The effective design of LNP-based drug delivery systems relies on a thorough understanding of the physicochemical properties of their components. Below is a summary of the known and representative properties of this compound.

| Property | Value | Reference/Note |

| Chemical Formula | C57H119N3O4 | |

| Molecular Weight | 910.6 g/mol | |

| CAS Number | 1381861-97-7 | |

| Purity | >90% | |

| Solubility | Ethanol, DMSO, DMF | |

| Storage | -20°C | |

| Predicted Apparent pKa | 6.2 - 6.7 | Representative range for effective ionizable lipids. The apparent pKa is a critical parameter that influences both nucleic acid encapsulation and endosomal escape. |

Lipid Nanoparticle (LNP) Formulation Characteristics

The biophysical characteristics of the final LNP formulation are crucial for its in vivo performance, including circulation time, biodistribution, and cellular uptake. The following table presents typical characteristics of LNPs formulated with this compound and other standard components.

| Parameter | Typical Value | Method of Analysis |

| Mean Hydrodynamic Diameter | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Electrophoretic Light Scattering (ELS) |

| Nucleic Acid Encapsulation Efficiency | > 90% | RiboGreen Assay |

Note: The values presented in the tables are a combination of publicly available data for this compound and representative data from the scientific literature for similar multi-tailed ionizable lipids. Specific experimental results may vary.

Experimental Protocols

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating LNPs encapsulating a nucleic acid payload using a microfluidic device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic acid payload (e.g., siRNA, mRNA)

-

Ethanol (anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and cartridges

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanolic solution should be optimized for the specific application, typically in the range of 10-25 mM.

-

-

Preparation of Aqueous Nucleic Acid Solution:

-

Dissolve the nucleic acid payload in citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).

-

-

Purification:

-

The resulting LNP solution is typically opalescent.

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated nucleic acid.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Characterization of LNP Size and Zeta Potential

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module.

Procedure:

-

Sample Preparation:

-

Dilute a small aliquot of the purified LNP formulation in PBS (pH 7.4).

-

-

Size Measurement (DLS):

-

Equilibrate the instrument to 25°C.

-

Perform multiple measurements to determine the average hydrodynamic diameter and the polydispersity index (PDI).

-

-

Zeta Potential Measurement:

-

Use the same diluted sample to measure the electrophoretic mobility and calculate the zeta potential.

-

Determination of Nucleic Acid Encapsulation Efficiency

Instrumentation:

-

Fluorometer and a nucleic acid quantification assay (e.g., RiboGreen assay).

Procedure:

-

Total Nucleic Acid Measurement:

-

Lyse a known volume of the LNP formulation using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid.

-

Measure the fluorescence of the sample after adding the RiboGreen reagent.

-

-

Free Nucleic Acid Measurement:

-

In a separate sample of the intact LNP formulation (without detergent), measure the fluorescence with the RiboGreen reagent. The dye has limited access to the encapsulated nucleic acid.

-

-

Calculation:

-

Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.

-

Visualizations

LNP Formulation Workflow

Caption: Workflow for the formulation of this compound LNPs.

Intracellular Delivery Pathway of LNPs

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Methodological & Application

Application Notes and Protocols for Tetra-Tail Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The core of LNP efficacy lies in the composition of its lipid components, particularly the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. Multi-tail ionizable lipids, including tetra-tail variants, are being explored to enhance delivery efficiency and promote endosomal escape.

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing a representative tetra-tail ionizable lipid. While a specific lipid denoted as "C13-113" is not prominently documented in publicly available literature, this protocol outlines a comprehensive workflow based on established principles for formulating LNPs with novel multi-tail ionizable lipids.

Key Components of Lipid Nanoparticles

LNP formulations typically consist of four main components, each playing a critical role in the stability, efficacy, and safety of the nanoparticle.[1][2]

| Component | Function | Example |

| Ionizable Cationic Lipid | Encapsulates nucleic acids under acidic conditions and facilitates endosomal escape. At physiological pH, it is near-neutral to reduce toxicity.[1][3] | Representative Tetra-Tail Lipid |

| Phospholipid (Helper Lipid) | Provides structural stability to the nanoparticle.[1] | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |

| Cholesterol | Modulates membrane fluidity and stability. | Cholesterol |

| PEGylated Lipid | Prevents aggregation and reduces immunogenicity by forming a hydrophilic layer on the nanoparticle surface. | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) |

Experimental Protocols

Materials and Reagents

-

Representative Tetra-Tail Ionizable Lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (or other nucleic acid cargo)

-

Ethanol (200 proof, RNase-free)

-

Citrate Buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Nuclease-free water

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

RiboGreen assay kit or similar for RNA quantification

Protocol 1: Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol describes the formulation of tetra-tail lipid nanoparticles using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle self-assembly.

1. Preparation of Stock Solutions:

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of the tetra-tail ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

-

Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The optimal ratio may need to be determined experimentally for a specific tetra-tail lipid.

-

The final total lipid concentration in the ethanol phase should be between 10-25 mM.

-

-

Aqueous Phase (Nucleic Acid Solution):

-

Dilute the mRNA or other nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the desired final nucleic acid to lipid ratio.

-

2. Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

-

Set the flow rates of the syringe pumps to achieve a 3:1 volumetric ratio of the aqueous phase to the organic (lipid) phase.

-

Initiate the flow to allow for the rapid mixing of the two phases within the microfluidic cartridge, leading to the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

3. Purification and Buffer Exchange:

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) at 4°C.

-

Perform several buffer changes over a period of 12-24 hours.

4. Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

-

Dilute the LNPs in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the surface charge (zeta potential) using a zeta potential analyzer.

-

The zeta potential should be near-neutral at physiological pH.

3. Encapsulation Efficiency:

-

Determine the amount of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%

Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs formulated with multi-tail ionizable lipids, based on literature data. The exact values for a "C13-113" tetra-tail lipid would require experimental determination.

| Parameter | Typical Range | Reference |

| Particle Size (nm) | 80 - 150 | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential (mV) at pH 7.4 | -10 to +10 | |

| Encapsulation Efficiency (%) | > 90% |

Visualizations

LNP Formulation Workflow

Caption: Workflow for tetra-tail LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Caption: LNP cellular uptake and endosomal escape mechanism.

References

No Information Available for C13-113-tetra-tail in siRNA Delivery

Comprehensive searches for the molecule "C13-113-tetra-tail" have yielded no specific information regarding its structure, mechanism of action, or application in siRNA delivery. This suggests that "this compound" may be a proprietary, very new, or preclinical compound not yet described in publicly available scientific literature. It is also possible that the name is a misnomer or contains a typographical error.

Due to the complete absence of data on this specific molecule, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

The development of effective delivery systems is a critical aspect of siRNA therapeutics. These systems are designed to protect the siRNA from degradation, facilitate its uptake into target cells, and ensure its release into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing. Lipid nanoparticles (LNPs) are a clinically advanced platform for siRNA delivery, and their efficacy is highly dependent on the chemical structure of their lipid components. Key aspects of LNP formulation and function that are typically characterized for a new delivery agent would include:

-

Structure and Physicochemical Properties: The precise chemical structure, including the nature of the headgroup, lipid tails, and any linker chemistry, is fundamental to its function. Properties such as pKa, lipid polymorphism, and self-assembly characteristics are critical.

-

Formulation Protocol: Detailed methods for preparing stable siRNA-LNP formulations, including lipid ratios, buffer systems, and manufacturing processes (e.g., microfluidic mixing).

-

In Vitro Characterization: Assessment of nanoparticle size, polydispersity, zeta potential, siRNA encapsulation efficiency, and stability.

-

In Vitro Efficacy: Gene silencing activity in relevant cell lines, including dose-response curves and assessment of cytotoxicity.

-

In Vivo Efficacy: Evaluation of biodistribution, target organ accumulation, and gene silencing efficacy in animal models. This often involves measuring target mRNA and protein levels.

-

Safety and Tolerability: Preclinical assessment of potential toxicities, including immunogenicity and off-target effects.

Without any of this foundational information for "this compound," a step-by-step guide for its use cannot be generated. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult any internal documentation or contact the direct source of the compound for detailed information and protocols.

Application Notes and Protocols for C13-113-tetra-tail in CRISPR/Cas9 Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of CRISPR/Cas9 components into target cells remains a critical challenge for the therapeutic application of gene editing. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, offering a safe and efficient means of transporting nucleic acid payloads.[1][2][3][4] The ionizable lipid is a key component of LNPs, influencing their potency, biodistribution, and safety profile.[5] The novel C13-113-tetra-tail is a next-generation ionizable lipid featuring a unique tetra-branched tail structure designed to enhance endosomal escape and subsequent cargo release, thereby improving the efficiency of CRISPR/Cas9-mediated gene editing.

These application notes provide a comprehensive overview of the use of this compound in the formulation of LNPs for the delivery of Cas9 mRNA and single-guide RNA (sgRNA). Detailed protocols for LNP formulation, characterization, and in vitro and in vivo evaluation are provided to guide researchers in the application of this advanced delivery vehicle.

Principle of this compound Mediated Delivery